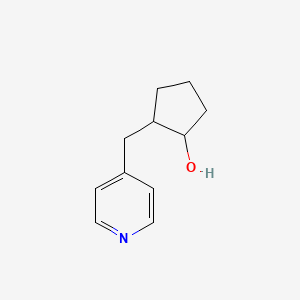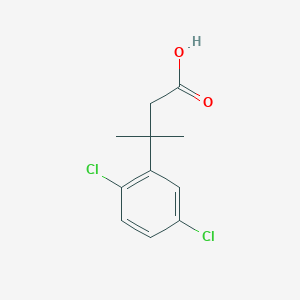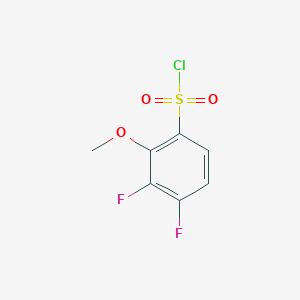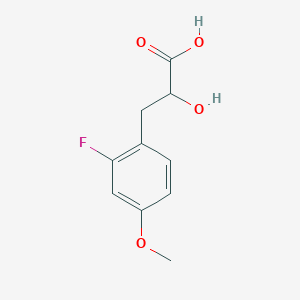
3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde as the primary starting material.
Reaction with Malonic Acid: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine, resulting in the formation of 3-(2-fluoro-4-methoxyphenyl)-2-propenoic acid.
Hydrogenation: The double bond in the propenoic acid is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The hydroxypropanoic acid moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the hydroxypropanoic acid moiety.
3-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid: Contains a methoxy group instead of a hydroxy group on the propanoic acid moiety.
2-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a hydroxypropanoic acid moiety.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its fluorine atom, methoxy group, and hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14) |
InChI Key |
DMJMUCJHJXBFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


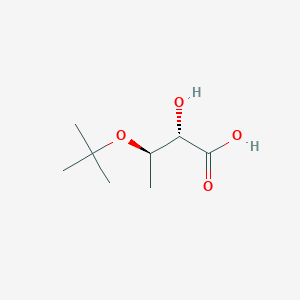
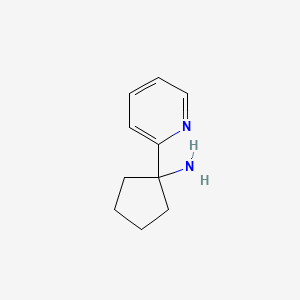




![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
